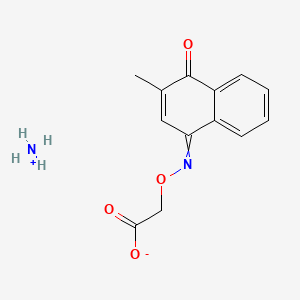

Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate

CAS No.: 573-01-3

Cat. No.: VC3325258

Molecular Formula: C13H14N2O4

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 573-01-3 |

|---|---|

| Molecular Formula | C13H14N2O4 |

| Molecular Weight | 262.26 g/mol |

| IUPAC Name | azanium;2-[(3-methyl-4-oxonaphthalen-1-ylidene)amino]oxyacetate |

| Standard InChI | InChI=1S/C13H11NO4.H3N/c1-8-6-11(14-18-7-12(15)16)9-4-2-3-5-10(9)13(8)17;/h2-6H,7H2,1H3,(H,15,16);1H3 |

| Standard InChI Key | VFUBCAMCLXGWOG-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NOCC(=O)[O-])C2=CC=CC=C2C1=O.[NH4+] |

| Canonical SMILES | CC1=CC(=NOCC(=O)[O-])C2=CC=CC=C2C1=O.[NH4+] |

Introduction

Chemical Identification and Structural Properties

Molecular Identity and Classification

Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate is identified by its Chemical Abstracts Service (CAS) registry number 573-01-3 . The compound features a distinct molecular structure with a molecular formula of C13H14N2O4, indicating its composition includes carbon, hydrogen, nitrogen, and oxygen atoms arranged in a specific configuration. This compound belongs to the broader class of naphthalene derivatives, which are widely studied for their diverse biological activities and chemical properties.

Structural Features and Chemical Characteristics

The compound incorporates several key structural elements that contribute to its potential reactivity and biological interactions:

-

A naphthalene ring core structure (bicyclic aromatic system)

-

A 1,4-dihydro pattern of saturation

-

A 3-methyl-4-oxo substituent arrangement

-

A naphthylideneaminooxy functional group

-

An acetate moiety with an ammonium counterion

These structural features are significant because they determine the compound's physical properties, reactivity patterns, and potential interactions with biological systems. The presence of the naphthalene core, in particular, is characteristic of many biologically active compounds and pharmacophores.

| Structural Component | Description | Potential Functional Significance |

|---|---|---|

| Naphthalene Ring | Bicyclic aromatic hydrocarbon | Provides structural rigidity and potential for π-π interactions |

| 1,4-Dihydro Pattern | Reduced aromaticity at specific positions | Modifies electronic distribution and reactivity |

| 3-Methyl Group | Small alkyl substituent | Influences lipophilicity and steric interactions |

| 4-Oxo Group | Carbonyl functionality | Potential hydrogen bond acceptor site |

| Aminooxyacetate | Contains N-O linkage and carboxylate | Provides polar functionality and potential for biological interactions |

Synthesis Approaches and Chemical Transformations

Analogous Synthetic Procedures

Insights into potential synthesis routes can be derived from research on related heterocyclic compounds. For instance, the synthesis of 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] tetrazine-8-carboxylates and -carboxamides involves carefully controlled reaction conditions to achieve the desired molecular architecture . Similarly, the synthesis of 1-oxo-3,4-dihydro-1H-pyrrolo[2,1-c] oxazine-8-carboxylic acids employs a "preparatively convenient method" that could offer insights for related compounds .

The production of compounds containing aminooxy functional groups often requires specialized approaches to form the N-O linkage, which is a chemically distinctive and sometimes challenging structural feature to introduce. Such syntheses typically require careful handling due to the potential reactivity of intermediate compounds.

Biological Activity and Applications

Structure-Activity Relationships

The relationship between chemical structure and biological activity is crucial for understanding the potential applications of Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate. Research on related compounds has demonstrated that specific structural features can significantly influence biological activity.

For example, studies on 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d] tetrazine derivatives revealed that ester forms exhibited more potent antitumor activity than corresponding amide derivatives when tested against HL-60 cells . This observation highlights how subtle structural modifications can significantly impact pharmacological properties.

Similarly, research on MKH compounds demonstrated that the specific design of prodrug derivatives can dramatically improve cellular uptake and therapeutic efficacy. The MKH-SUC (hemi-succinate) derivative "showed the highest uptake and the most efficient release" among the examined compounds, resulting in "rapid and strong antitumor effects" . These findings emphasize the critical importance of molecular design in optimizing biological activity.

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Chemical Relatives

Several compounds share structural similarities with Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate, providing valuable context for understanding its potential properties and applications. Comparative analysis reveals both similarities and distinctive features that may contribute to its unique characteristics.

| Compound Category | Representative Examples | Structural Relationship | Distinctive Properties |

|---|---|---|---|

| Naphthoquinone Derivatives | Menadione (Vitamin K3) | Contains naphthalene core with quinone functionality | Strong redox properties; involved in electron transport chains |

| Aminooxy Compounds | Aminooxyacetic acid | Contains the N-O-C=O functional arrangement | Inhibits certain enzymatic processes; used as a biochemical tool |

| Prodrug Derivatives | MKH-DMG, MKH-SUC | Similar approach to drug delivery | Designed for enhanced cellular uptake and targeted release |

Delivery Systems and Pharmacokinetic Considerations

Prodrug Approaches

The structural features of Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate suggest it might function as a prodrug or could be incorporated into prodrug systems. Prodrugs are compounds that undergo transformation in vivo to release the active drug molecule, often designed to overcome pharmacokinetic limitations of the parent compound.

Research on related compounds has demonstrated the effectiveness of prodrug approaches. For example, the study of MKH derivatives revealed that "MKH dimethylglycinate (MKH-DMG) enables effective delivery of MKH into HCC cells and exhibits strong antitumor effects compared with MK-4" . This indicates that appropriate prodrug design can significantly enhance therapeutic efficacy.

Bioavailability and Metabolic Considerations

The molecular structure of Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate suggests certain predictions regarding its bioavailability and metabolism. The presence of the aminooxy linkage may be subject to specific metabolic processes, potentially affecting its stability and half-life in biological systems.

Patent literature on prodrugs indicates that compounds designed with specific functional groups undergo "enzymatic cleavage in a manner such that the parent drugs and effective amounts of nitric oxide are released in vivo and that the oral bioavailability of the parent drugs is nearly maintained" . This principle may apply to Ammonium 1,4-dihydro-3-methyl-4-oxo-1-naphthylideneaminooxyacetate, depending on its specific metabolic pathway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume